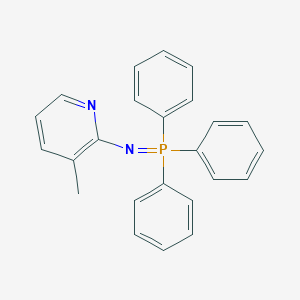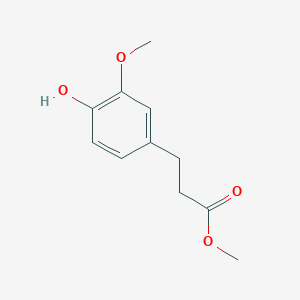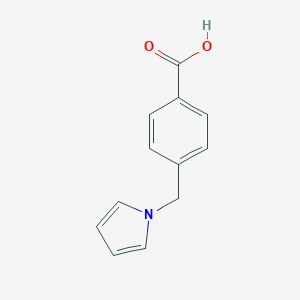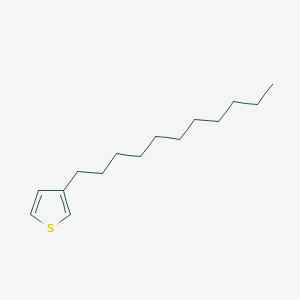
3-Undecylthiophene
Descripción general
Descripción
3-Undecylthiophene is a thiophene derivative with an undecyl group attached to the third position of the thiophene ring. Thiophene derivatives like 3-undecylthiophene are of significant interest due to their electronic properties and potential applications in organic electronics, such as in the construction of photovoltaic solar cells and as materials for supercapacitors .
Synthesis Analysis
The synthesis of polythiophene derivatives, including those similar to 3-undecylthiophene, has been explored through various organosynthetic techniques. For instance, poly(3-alkylthiophenes) can be synthesized by dehydrohalogenation of 2-halogenothiophene or by dehydrogenation of thiophene and its derivatives . Additionally, the electrochemical polymerization of 3-dodecylthiophene, a close relative to 3-undecylthiophene, has been studied, revealing that the monomer is predominantly attacked at the 2-position of the thiophene ring .
Molecular Structure Analysis
The molecular structure of polythiophene derivatives is characterized by a conjugated system that extends along the polymer backbone, which is responsible for their electronic properties. The structure and morphology of polymers similar to 3-undecylthiophene have been characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and thermal analysis .
Chemical Reactions Analysis
Polythiophenes can undergo various chemical reactions, particularly those involving their conjugated backbone. For example, the electrochemical copolymerization of 3-dodecylthiophene with 3-methylthiophene has been studied, showing that the copolymers have a random structure and that the presence of the 3-methylthiophene units can increase the conductivity of the resulting polymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of polythiophene derivatives are influenced by their molecular structure. For instance, poly(3-alkylthiophenes) with long alkyl side groups are soluble in common organic solvents and can be processed into uniform films . The electrochemical and optical properties of poly(3-undecyl-2,2'-bithiophene) have been characterized, showing that it has an oxidation potential of 1.0 V and a bandgap of 2.04 eV, which are important parameters for its application in photovoltaic solar cells . The capacitive properties of polymers with alkyl side chains have also been investigated, indicating their potential use as electrode materials for supercapacitors .
Aplicaciones Científicas De Investigación
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-undecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIIRMZYURVVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340731 | |
| Record name | 3-Undecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Undecylthiophene | |
CAS RN |
129607-86-9 | |
| Record name | 3-Undecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



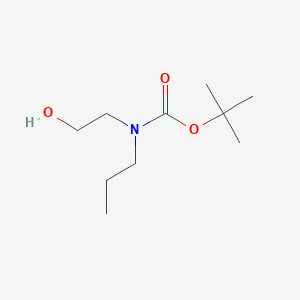
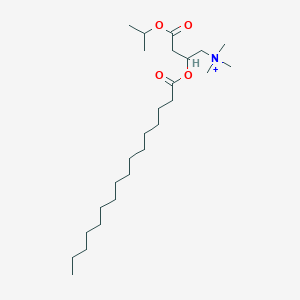
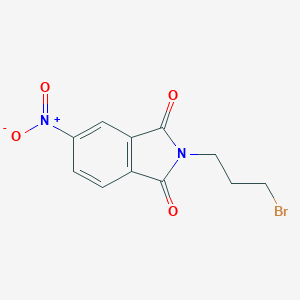
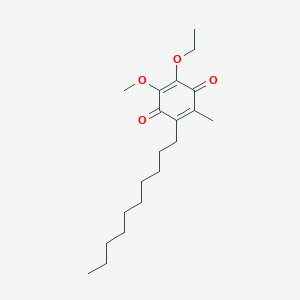
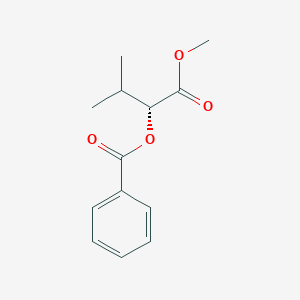
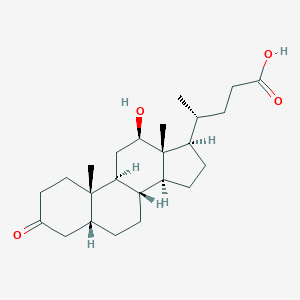
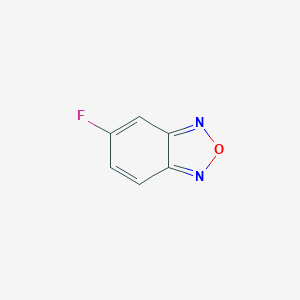
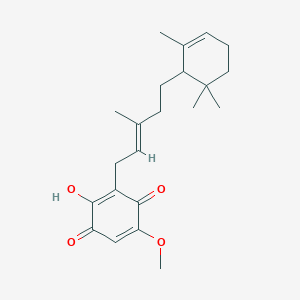
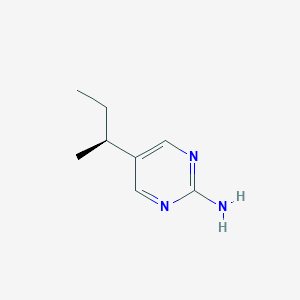
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
